molecular formula C₁₀H₁₄ClN₅O B1146324 [4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol CAS No. 896716-96-4

[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol

Cat. No. B1146324
M. Wt: 255.7
InChI Key:
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Description

“[4-[(2,5-Diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol” is an impurity of Abacavir . It has a molecular weight of 255.70 and a molecular formula of C10H14ClN5O .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopentene ring attached to a methanol group and a 2,5-diamino-6-chloropyrimidin-4-yl group .

Scientific Research Applications

Synthesis and Derivative Formation

This compound is pivotal in the synthesis of complex nucleosides and nucleotide analogues. The study by Figueira et al. (2002) demonstrates its role in the preparation of cyclopentanetrimethanol derivatives and 8-azapurine arabino-carbocyclic nucleoside analogues, highlighting its utility in creating new therapeutic agents (Figueira, Caamaño, Fernández, & Blanco, 2002).

Analytical Method Development

Jain et al. (2018) developed a sensitive LC-MS method for detecting potential genotoxic impurities in pharmaceutical compounds, including a derivative of our compound of interest. This method underscores the importance of analytical chemistry in ensuring the safety and efficacy of pharmaceutical products (Jain, Paul, Mannam, Shrivastava, S.G., & Kumar, 2018).

Molecular Interaction and Characterization

The work by Aguiari et al. (1992) delves into the synthesis and interaction of macrocyclic and macroacyclic compartmental Schiff bases, incorporating similar structural motifs for studying metal ion interactions, which is critical for understanding chemical and biological processes at the molecular level (Aguiari, Bullita, Casellato, Guerriero, Tamburini, & Vigato, 1992).

Role in Drug Development and Screening

The compound's derivatives have been explored for their potential in drug development, notably in the study of anti-HIV activity. Vince and Hua (1990) synthesized carbocyclic analogues to investigate their efficacy against HIV, demonstrating the compound's relevance in developing antiviral therapies (Vince & Hua, 1990).

Theoretical and Computational Studies

Shahana and Yardily (2020) carried out DFT and docking studies on thiazolyl and thiophenyl methanone derivatives, showcasing the computational approach to understand the structural and electronic properties of molecules containing similar core structures to our compound of interest (Shahana & Yardily, 2020).

Safety And Hazards

While the specific safety and hazards of this compound are not detailed in the search results, it’s worth noting that compounds related to it, such as 2,4-Diamino-6-chloropyrimidine, are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[4-[(2,5-diamino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN5O/c11-8-7(12)9(16-10(13)15-8)14-6-2-1-5(3-6)4-17/h1-2,5-6,17H,3-4,12H2,(H3,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNURTQFRFNOOPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=C(C(=NC(=N2)N)Cl)N)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,4R)-rel-4-[(2,5-Diamino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol

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